![molecular formula C19H17N5O4S B2483137 4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide CAS No. 903268-23-5](/img/structure/B2483137.png)
4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
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Overview
Description
The compound contains several functional groups including a benzamide, an oxadiazole, and a sulfanyl group. Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological and potential drug industries . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It is the sulfur analog of the hydroxy (-OH) group.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, benzamides are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Pigment Yellow 181 Synthesis
Pigment Yellow 181 (P.Y. 181) is a heat-stable, light-fast reddish yellow pigment primarily used in plastics, especially polyolefins. It also finds application in other high-temperature polymers like polyester and polyacetal. Additionally, P.Y. 181 is employed for coloring spin-dyed viscose rayon and viscose cellulose, meeting stringent specifications for light-fastness and weather-fastness in automobile interiors .
The compound “N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” serves as an essential intermediate in the industrial production of P.Y. 181. To achieve this, an efficient two-step synthetic route has been developed, emphasizing safety, cost-effectiveness, and high yields. The synthetic pathway avoids toxic solvents and low-yield steps, making it suitable for large-scale production .
Anti-Cancer Properties
Research has explored the potential anti-cancer properties of related compounds. For instance, the compound “N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide” exhibited significant in vitro VEGFR-2 inhibitory effects and increased caspase-3 levels, indicating its potential as an anti-cancer agent .
Drug Design and Discovery
Amide-containing compounds play a crucial role in drug design. The synthesis of amide-containing quinazolin-4(3H)-ones under transition-metal-free conditions has been investigated. While not directly related to our compound, this research highlights the importance of amide groups in biologically active molecules .
Other Applications
While specific studies on our compound are limited, its structural features suggest potential applications in fields such as materials science, organic synthesis, and medicinal chemistry. Further research could explore its interactions with biological targets, stability, and toxicity profiles.
Future Directions
properties
IUPAC Name |
4-[[2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c20-17(26)12-6-8-14(9-7-12)22-15(25)11-29-19-24-23-16(28-19)10-21-18(27)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,20,26)(H,21,27)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLWHOZEFXGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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